molecular formula C9H12ClNO2S2 B14891132 n-Allyl-N-((5-chlorothiophen-2-yl)methyl)methanesulfonamide

n-Allyl-N-((5-chlorothiophen-2-yl)methyl)methanesulfonamide

Cat. No.: B14891132
M. Wt: 265.8 g/mol
InChI Key: FUUWVXMMWNXTOX-UHFFFAOYSA-N
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Description

n-Allyl-N-((5-chlorothiophen-2-yl)methyl)methanesulfonamide is a chemical compound with the molecular formula C10H12ClNO2S It is characterized by the presence of an allyl group, a chlorothiophene ring, and a methanesulfonamide group

Properties

Molecular Formula

C9H12ClNO2S2

Molecular Weight

265.8 g/mol

IUPAC Name

N-[(5-chlorothiophen-2-yl)methyl]-N-prop-2-enylmethanesulfonamide

InChI

InChI=1S/C9H12ClNO2S2/c1-3-6-11(15(2,12)13)7-8-4-5-9(10)14-8/h3-5H,1,6-7H2,2H3

InChI Key

FUUWVXMMWNXTOX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CC=C)CC1=CC=C(S1)Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

n-Allyl-N-((5-chlorothiophen-2-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfonyl oxoacetimides.

    Reduction: Corresponding amines.

    Substitution: Varied products depending on the nucleophile used.

Scientific Research Applications

n-Allyl-N-((5-chlorothiophen-2-yl)methyl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of n-Allyl-N-((5-chlorothiophen-2-yl)methyl)methanesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and exerting various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Allyl-N-((5-chlorothiophen-2-yl)methyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the allyl group and the chlorothiophene ring enhances its reactivity and potential for diverse applications compared to similar compounds .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing n-Allyl-N-((5-chlorothiophen-2-yl)methyl)methanesulfonamide and its analogs?

  • Methodological Answer : A common approach involves reacting an allylamine derivative with a sulfonyl chloride precursor. For example, N-allenyl-N-allylmethanesulfonamide can undergo nucleophilic substitution with morpholine or other amines under reflux conditions in toluene/EtOAc gradients, yielding analogs with varying substituents . Key steps include controlling reaction time (e.g., 72 hours for morpholine derivatives) and using bases like triethylamine to neutralize byproducts. Crystallization via slow evaporation of ethanolic solutions is recommended for purification .

Q. How can the molecular structure of this compound be validated using crystallographic techniques?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is standard. For example, bond lengths and angles in sulfonamide derivatives can be compared to established ranges (e.g., C–S bond: ~1.76 Å; S–N bond: ~1.63 Å). Torsion angles (e.g., nitro group deviations from aromatic planes) and intermolecular interactions (e.g., hydrogen bonds like C–H⋯O) should be analyzed to confirm stereochemistry and packing .

Q. What spectroscopic methods are most reliable for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identify allyl protons (δ ~5.0–5.8 ppm, multiplet) and sulfonamide methyl groups (δ ~3.0–3.5 ppm). Compare with analogs like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide for consistency .
  • IR Spectroscopy : Key peaks include sulfonyl S=O stretches (~1347 cm⁻¹ and ~1155 cm⁻¹) and thiophene C–Cl vibrations (~650–750 cm⁻¹) .
  • HRMS : Use electrospray ionization (ESI) or electron impact (EI) modes. If HRMS is unstable, compare fragmentation patterns with structurally validated analogs .

Advanced Research Questions

Q. How can computational docking predict the biological activity of this compound?

  • Methodological Answer : Use AutoDock 4.2 or similar software to dock the compound into target protein pockets (e.g., chemokine receptors like CCR4). Validate docking protocols by redocking co-crystallized inhibitors (e.g., TAE-226, PF-562,271) and ensuring RMSD < 2 Å. Focus on interactions between the 5-chlorothiophene moiety and residues like 6.36/7.56 in CCR4, which influence antagonist selectivity .

Q. What strategies resolve contradictions in biological activity data for sulfonamide derivatives?

  • Methodological Answer :

  • Dose-Response Curves : Test multiple concentrations to distinguish true activity from assay noise.
  • Off-Target Screening : Use panels like Eurofins CEREP to rule out non-specific binding.
  • Metabolite Analysis : Check for degradation products (e.g., via LC-MS) that may confound results. For example, N-methylmethanesulfonamide derivatives can hydrolyze under acidic conditions .

Q. How do structural modifications (e.g., allyl vs. aryl groups) impact physicochemical properties?

  • Methodological Answer :

  • LogP Calculations : Use software like MarvinSketch to compare hydrophobicity. Allyl groups reduce LogP vs. aromatic substituents, affecting membrane permeability.
  • Thermal Stability : Perform differential scanning calorimetry (DSC) to assess melting points. For example, sulfonamides with bulky substituents (e.g., N-[(2-methylphenyl)(phenyl)methyl]methanesulfonamide) show higher thermal stability due to crystal packing .

Q. What role does the 5-chlorothiophene moiety play in target binding?

  • Methodological Answer : The 5-chloro group enhances electron-withdrawing effects, stabilizing π-π interactions with aromatic residues (e.g., Phe in kinase ATP pockets). Molecular dynamics (MD) simulations (e.g., GROMACS) can quantify binding free energies. Compare with non-chlorinated analogs to isolate contributions .

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